molecular formula C9H12N2O2 B1519161 3-(2-Aminophenoxy)propanamide CAS No. 1094235-02-5

3-(2-Aminophenoxy)propanamide

Cat. No. B1519161
M. Wt: 180.2 g/mol
InChI Key: BLPOLKPPEJBOIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-Aminophenoxy)propanamide” is a chemical compound with the CAS Number: 1094235-02-5 . It has a molecular weight of 180.21 . The IUPAC name for this compound is 3-(2-aminophenoxy)propanamide . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-(2-Aminophenoxy)propanamide” is 1S/C9H12N2O2/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H2,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-(2-Aminophenoxy)propanamide” is a powder that is stored at room temperature .

Scientific Research Applications

Bulky Alkylaminophenol Chelates

Aminophenols, including structures similar to 3-(2-Aminophenoxy)propanamide, are crucial in the synthesis of bulky bis(hydroxybenzyl)-N'-(aminopyridyl)propanamines. These compounds are significant for coordinating first-row transition metals due to their structural and electronic character, offering potential for bioactivation. The synthesis involves a Mannich reaction leading to N,N-bis(2-hydroxybenzyl)-3-aminopropan-1-ol, indicating the versatility and functionalization potential of aminophenol derivatives for responsive systems in coordination chemistry (Olesiejuk et al., 2018).

Pharmacokinetics and Metabolism

The study of S-1, a derivative of 3-(2-Aminophenoxy)propanamide, in rats revealed insights into its pharmacokinetics and metabolism. This research is part of the development of selective androgen receptor modulators for treating androgen-dependent diseases, showing low clearance, moderate volume of distribution, and extensive metabolism. Such studies are crucial for understanding the behavior of propanamide derivatives in biological systems and their potential therapeutic applications (Wu et al., 2006).

Nonnucleoside Inhibitors of Cytomegalovirus

3-Hydroxy-2,2-dimethyl-N-[4({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino)-phenyl]propanamide (BAY 38-4766) represents a class of selective nonnucleoside inhibitors targeting the cytomegalovirus (CMV) replication. This compound's mode of action involves inhibiting viral DNA maturation and packaging, showcasing the application of propanamide derivatives in antiviral therapy with a unique mechanism distinct from traditional nucleoside inhibitors (Buerger et al., 2001).

Beta-Adrenoceptor Stimulant Properties

Research on amidoalkylamino-substituted 1-aryl-2-ethanols and 1-(aryloxy)-2-propanols, related to 3-(2-Aminophenoxy)propanamide, has demonstrated significant beta-adrenoceptor stimulant effects. These compounds offer insights into the structure-activity relationships (SAR) that make them potential candidates for cardiac stimulants, highlighting the therapeutic potential of aminophenoxy propanamide derivatives in cardiovascular diseases (Barlow et al., 1981).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(2-aminophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPOLKPPEJBOIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminophenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Aminophenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
3-(2-Aminophenoxy)propanamide
Reactant of Route 3
Reactant of Route 3
3-(2-Aminophenoxy)propanamide
Reactant of Route 4
Reactant of Route 4
3-(2-Aminophenoxy)propanamide
Reactant of Route 5
Reactant of Route 5
3-(2-Aminophenoxy)propanamide
Reactant of Route 6
Reactant of Route 6
3-(2-Aminophenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.